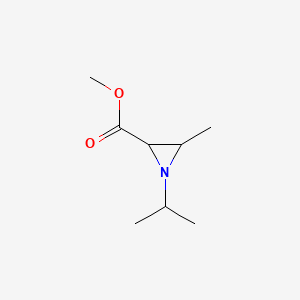![molecular formula C8H8ClNO B590761 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 126053-15-4](/img/structure/B590761.png)
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Vue d'ensemble
Description
“4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol” is an organic compound with the CAS Number: 126053-15-4 . It is an important organic synthesis intermediate, which can be used to synthesize drugs, pesticides, pigments, and other compounds . It can also be used as a catalyst for organic synthesis reactions .
Synthesis Analysis
The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .Molecular Structure Analysis
The molecular weight of “4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol” is 169.61 . The InChI Code is 1S/C8H8ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4,7,11H,1-2H2 .Chemical Reactions Analysis
“4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol” is an important organic synthesis intermediate, which can be used to synthesize drugs, pesticides, pigments, and other compounds .Physical And Chemical Properties Analysis
“4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol” appears as a white crystal . It is almost insoluble in water but has good solubility in organic solvents . It can be slowly decomposed under heating . The compound is sensitive to light and is easily decomposed by light .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: serves as a precursor in the multicomponent synthesis of cyclopenta[b]pyridine derivatives . These compounds are significant due to their presence in various alkaloids and their wide spectrum of biological activities. The synthesis involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents, leading to structurally diverse heterocycles .
Biological Activity Exploration
Derivatives of cyclopenta[b]pyridine exhibit a range of biological activities. They have been identified as having hypoglycemic activity, acting as antagonists of calcium channels, serving as fluorescent probes, and functioning as inhibitors of protein kinase FGFR1 . This makes them valuable for pharmacological research and drug development.
Organic Synthesis Methodology
The compound is used in organic synthesis, particularly in domino reactions, which are a series of transformations that occur under the same reaction conditions . This type of synthesis is promising for creating complex molecules efficiently and is of high practical importance.
Development of Antibacterial Agents
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: is utilized in the synthesis of novel thieno[2,3-d]pyrimidines, which have shown antibacterial activity . This application is crucial in the ongoing search for new antibiotics to combat resistant bacterial strains.
Chemical Structure Analysis
The structure of the synthesized heterocycles based on this compound has been studied using X-ray structural analysis . This is essential for understanding the three-dimensional arrangement of atoms in a molecule, which is critical for predicting reactivity and interaction with biological targets.
Catalyst in Oxidation Reactions
The compound has been used as a catalyst in the direct oxidation of cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . This showcases its utility in facilitating chemical reactions, which is a fundamental aspect of chemical synthesis and industrial processes.
Safety and Hazards
“4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol” may cause irritation to the eyes, skin, and respiratory system, so it is necessary to wear appropriate personal protective equipment, including gloves, face mask, and protective glasses . The safety information pictograms are GHS07, and the hazard statements are H302-H315-H319-H332-H335 .
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol are currently unknown. This compound is a derivative of cyclopenta[b]pyridine, which is a structural fragment of various alkaloids
Mode of Action
Cyclopenta[b]pyridine derivatives have been found to exhibit a wide spectrum of biological activities , suggesting that they may interact with their targets in a variety of ways to induce changes in cellular function.
Propriétés
IUPAC Name |
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4,7,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHBZGCVWSXMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719219 | |
| Record name | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126053-15-4 | |
| Record name | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



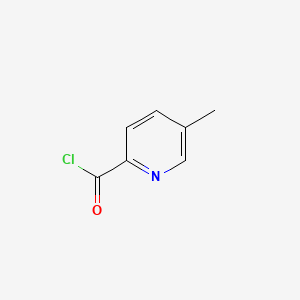
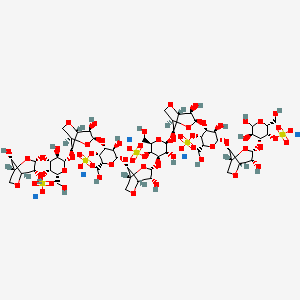

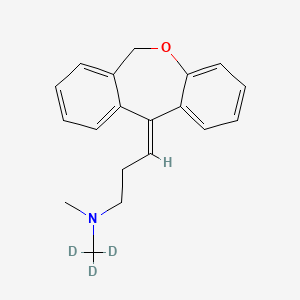
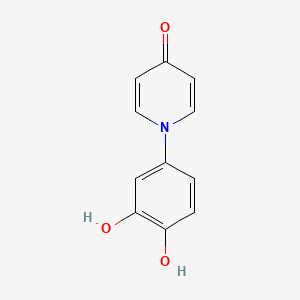
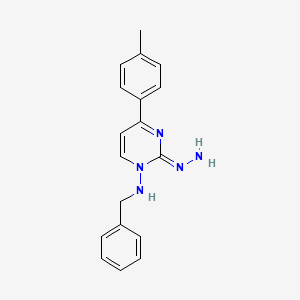
![1-Methyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B590697.png)
